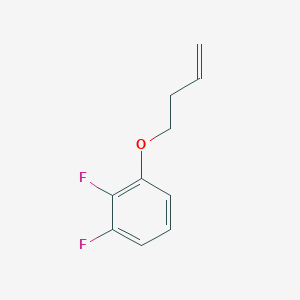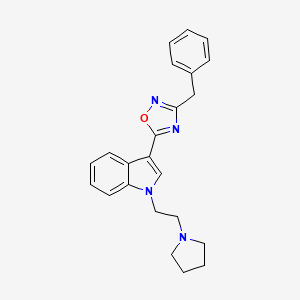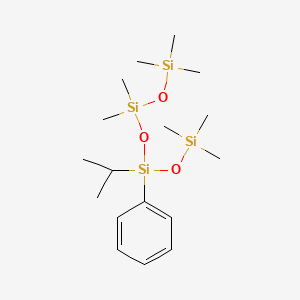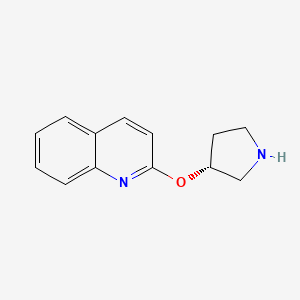![molecular formula C43H51N4O9P B12065014 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(furan-2-yl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12065014.png)
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(furan-2-yl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(furan-2-yl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere funktionelle Gruppen umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(furan-2-yl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile umfasst mehrere Schritte, die jeweils spezifische Reaktionsbedingungen erfordern. Der Prozess beginnt typischerweise mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen durch eine Reihe von chemischen Reaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind starke Säuren, Basen und organische Lösungsmittel. Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und Drücke, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und kontinuierlichen Verfahren umfassen. Diese Methoden sind darauf ausgelegt, die Effizienz und Skalierbarkeit der Synthese zu optimieren, während gleichzeitig strenge Qualitätskontrollstandards eingehalten werden. Der Einsatz fortschrittlicher Analysetechniken, wie z. B. der Hochleistungsflüssigkeitschromatographie (HPLC) und der Massenspektrometrie (MS), ist unerlässlich, um den Verlauf der Reaktionen zu überwachen und sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt.
Chemische Reaktionsanalyse
Arten von Reaktionen: this compound durchläuft verschiedene Arten von chemischen Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen werden durch das Vorhandensein mehrerer reaktiver Stellen innerhalb des Moleküls erleichtert.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Substitutionsreaktionen beinhalten oft Nucleophile oder Elektrophile, abhängig von den spezifischen funktionellen Gruppen, die angegriffen werden. Die Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig kontrolliert, um die gewünschte Transformation zu erreichen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen verschiedene oxidierte Derivate ergeben, während Reduktionsreaktionen reduzierte Formen der Verbindung erzeugen können. Substitutionsreaktionen führen typischerweise zum Ersatz spezifischer funktioneller Gruppen durch neue, was zu einer Vielzahl von Produkten führt.
Wissenschaftliche Forschungsanwendungen
This compound hat zahlreiche Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Baustein für die Synthese komplexerer Moleküle verwendet. In der Biologie dient es als Sonde zur Untersuchung verschiedener biochemischer Pfade und Wechselwirkungen. In der Medizin hat es potenzielle therapeutische Anwendungen, insbesondere bei der Entwicklung neuer Medikamente und Behandlungen. In der Industrie wird es bei der Produktion von fortschrittlichen Materialien und Spezialchemikalien eingesetzt .
Analyse Chemischer Reaktionen
Types of Reactions: 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(furan-2-yl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the specific functional groups being targeted. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions typically result in the replacement of specific functional groups with new ones, leading to a diverse array of products.
Wissenschaftliche Forschungsanwendungen
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(furan-2-yl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying various biochemical pathways and interactions. In medicine, it has potential therapeutic applications, particularly in the development of new drugs and treatments. In industry, it is utilized in the production of advanced materials and specialty chemicals .
Wirkmechanismus
Der Wirkungsmechanismus von 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(furan-2-yl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen innerhalb von Zellen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, wodurch eine Kaskade von biochemischen Ereignissen ausgelöst wird. Diese Wechselwirkungen können zu verschiedenen zellulären Reaktionen führen, wie z. B. Veränderungen der Genexpression, der Proteinsynthese und des Stoffwechsels .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Zu den Verbindungen, die 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(furan-2-yl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile ähneln, gehören andere komplexe organische Moleküle mit mehreren funktionellen Gruppen und ähnlichen Strukturmerkmalen. Beispiele sind disilanverbrückte Architekturen und Ethylacetoacetat .
Einzigartigkeit: Was this compound von ähnlichen Verbindungen abhebt, ist seine einzigartige Kombination aus funktionellen Gruppen und sein spezifisches Reaktivitätsprofil. Diese Einzigartigkeit macht es zu einem wertvollen Werkzeug in verschiedenen Forschungsanwendungen und zu einem vielversprechenden Kandidaten für weitere Studien und Entwicklungen.
Eigenschaften
Molekularformel |
C43H51N4O9P |
|---|---|
Molekulargewicht |
798.9 g/mol |
IUPAC-Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(furan-2-yl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C43H51N4O9P/c1-29(2)47(30(3)4)57(54-25-11-23-44)56-38-26-40(46-27-36(37-14-10-24-52-37)41(48)45-42(46)49)55-39(38)28-53-43(31-12-8-7-9-13-31,32-15-19-34(50-5)20-16-32)33-17-21-35(51-6)22-18-33/h7-10,12-22,24,29-30,36,38-40H,11,25-28H2,1-6H3,(H,45,48,49)/t36?,38-,39+,40+,57?/m0/s1 |
InChI-Schlüssel |
GIYAMQBXCQRXJK-LJLDVEEZSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5CC(C(=O)NC5=O)C6=CC=CO6 |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5CC(C(=O)NC5=O)C6=CC=CO6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[(Propan-2-yl)oxy]phenoxy}aniline](/img/structure/B12064946.png)

![2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B12064954.png)

![(2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid](/img/structure/B12064966.png)









